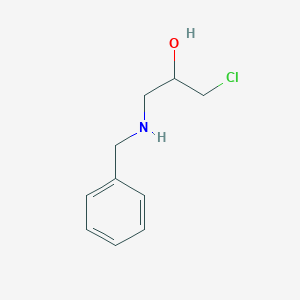

1-(Benzylamino)-3-chloropropan-2-ol

Overview

Description

This compound is an organic molecule with a benzylamino group and a chloropropanol group. The benzylamino group consists of a benzene ring attached to an amino group, and the chloropropanol group consists of a three-carbon chain with a chlorine atom and a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the polar nature of the chloropropanol group and the aromatic benzylamino group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the benzylamino group can participate in electrophilic aromatic substitution reactions, and the chloropropanol group can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar chloropropanol group could make the compound soluble in polar solvents .Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in the one-pot lipase-catalyzed enantioselective synthesis of β-amino acids derivatives. This process is significant due to the biological properties of β-amino acids, which are present in many natural products and can resist hydrolytic degradation when incorporated into β-peptides .

Antimicrobial Activity

“1-(Benzylamino)-3-chloropropan-2-ol” derivatives have shown promise in antimicrobial activity. They have been tested for their effectiveness against Gram-positive bacteria, with certain derivatives inhibiting the growth of Staphylococcus aureus by over 60% at specific concentrations .

Solvent Polarity Effects

Research has explored the effect of solvent polarity on the enantioselectivity of the compound’s synthesis. The findings suggest that a hydrophobic medium such as n-hexane can influence the chemoselectivity of the aza-Michael addition product .

Antifungal and Antiviral Properties

Derivatives of “1-(Benzylamino)-3-chloropropan-2-ol” have been studied for their antifungal and antiviral properties. The compounds were found to inhibit the growth of fungi like Candida albicans and Aspergillus flavus .

Lipase Promiscuity

The compound has been a subject of study in the context of lipase promiscuity, where the enzyme CalB is used to catalyze both the aza-Michael addition and the subsequent kinetic resolution of the Michael adduct .

Cholesterol Transport Modulation

In the field of biochemistry, the compound has been investigated for its role in modulating cholesterol transport. It’s been part of studies related to cholesteryl ester transfer protein (CETP) , which is involved in the transfer of cholesterol esters and other lipids between lipoproteins .

Mechanism of Action

Target of Action

It is structurally similar to benzylamine , which is known to interact with trypsin-1 and trypsin-2 in humans . These enzymes play a crucial role in protein digestion and regulation of various physiological processes.

Mode of Action

Benzylamine acts by binding to its target enzymes and modulating their activity . The specific changes resulting from this interaction would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Given its potential interaction with trypsin-1 and trypsin-2 , it may influence protein digestion and other processes regulated by these enzymes.

Result of Action

A structurally similar compound, o,o′-diisopropyl (3-(l-1-(benzylamino)-1-oxo-3- phenylpropan-2-yl)thioureido)(phenyl)methyl phosphonate, has shown good curative activity against the tobacco mosaic virus (tmv) in vivo . This suggests that 1-(Benzylamino)-3-chloropropan-2-ol may also have potential antiviral properties.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(benzylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPBVLLNKJHQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997033 | |

| Record name | 1-(Benzylamino)-3-chloropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzylamino)-3-chloropropan-2-ol | |

CAS RN |

75605-52-6 | |

| Record name | Benzyl-(1-amino-3-chloro-2-propanol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075605526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Benzylamino)-3-chloropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1208883.png)

![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1208891.png)

![4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester](/img/structure/B1208892.png)

![1H,3H-Naphtho[1,8-cd]pyran](/img/structure/B1208902.png)